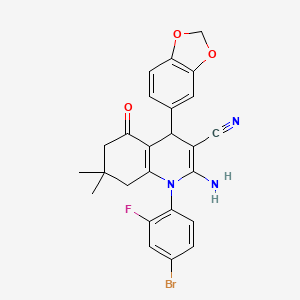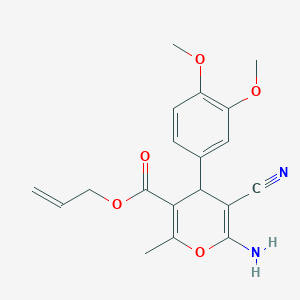![molecular formula C31H27NO2 B15009814 7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)
7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE is a complex organic compound belonging to the indenoquinoline family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with an indene ring, along with various substituents that contribute to its unique properties.
Preparation Methods
The synthesis of 7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE typically involves multi-component reactions. One efficient method is a one-pot four-component condensation reaction using aromatic aldehydes, 1,3-indandione, dimedone, and ammonium acetate. This reaction is catalyzed by tribromomelamine (TBM) in ethanol under reflux conditions . Another method involves the use of heterogeneous CuO supported on a zeolite-Y catalyst, which also provides high yields under similar conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline core, leading to different derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions
Scientific Research Applications
7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing various biologically active molecules.
Mechanism of Action
The mechanism of action of 7,7-DIMETHYL-5-(4-METHYLPHENYL)-10-PHENYL-5H,6H,7H,8H,9H,10H,11H-INDENO[1,2-B]QUINOLINE-9,11-DIONE involves its interaction with molecular targets such as DNA and enzymes. It can intercalate with DNA, disrupting its function and leading to cell death. Additionally, it inhibits topoisomerase enzymes, which are crucial for DNA replication and transcription .
Comparison with Similar Compounds
Similar compounds include other indenoquinoline derivatives, such as:
7,7-Dimethyl-10-aryl-7,8-dihydro-5H-indeno[1,2-b]quinoline-9,11(6H,10H)-diones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Indeno[1,2-b]quinoline-9,11(6H,10H)-dione derivatives: These compounds also exhibit significant biological activities and are used in similar applications.
Properties
Molecular Formula |
C31H27NO2 |
|---|---|
Molecular Weight |
445.5 g/mol |
IUPAC Name |
7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-8,10-dihydro-6H-indeno[1,2-b]quinoline-9,11-dione |
InChI |
InChI=1S/C31H27NO2/c1-19-13-15-21(16-14-19)32-24-17-31(2,3)18-25(33)27(24)26(20-9-5-4-6-10-20)28-29(32)22-11-7-8-12-23(22)30(28)34/h4-16,26H,17-18H2,1-3H3 |
InChI Key |
SKIJVPGAWKSSJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=C(C(C4=C2C5=CC=CC=C5C4=O)C6=CC=CC=C6)C(=O)CC(C3)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-6-[(E)-{[2-(furan-2-yl)imidazo[1,2-a]pyridin-3-yl]imino}methyl]phenol](/img/structure/B15009739.png)
![9-(2-chlorophenyl)-7,13-dioxo-22-thia-2,12-diazapentacyclo[12.8.0.02,11.03,8.015,21]docosa-1(14),3(8),10,15(21)-tetraene-10-carbonitrile](/img/structure/B15009741.png)
![2-(1,3-benzothiazol-2-ylsulfanyl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B15009755.png)
![2-[(4,6-diphenylpyrimidin-2-yl)sulfanyl]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B15009758.png)
![2-[4-(3,4-Dicyanophenoxy)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B15009761.png)
![3-methyl-N-[1-phenyl-4-(piperidin-1-ylcarbonyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B15009763.png)


![(2Z,5E)-5-(4-chlorobenzylidene)-2-[(4-methoxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009800.png)
![Acetamide, N-(2,5-dichlorophenyl)-2-oxo-2-[N2-(1-phenylpropyliden)hydrazino]-](/img/structure/B15009803.png)

![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonic acid allylamide](/img/structure/B15009823.png)
![6-methyl-2-({2-[4-methyl-2-(propan-2-yl)phenoxy]ethyl}sulfanyl)pyrimidin-4(1H)-one](/img/structure/B15009827.png)

